

LBL1 Expression Profile in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LBL1**

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Introduction

This technical guide provides a comprehensive overview of the expression profile of **LBL1** (Lamin-Binding Ligand 1), encoded by the RBL1 gene, across a wide range of human tissues. **LBL1** has garnered significant interest in the scientific community, particularly in the context of cancer research, due to its interaction with nuclear lamins. Understanding the tissue-specific expression of **LBL1** at both the mRNA and protein level is crucial for elucidating its physiological functions and for the development of targeted therapeutics. This document presents quantitative expression data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a valuable resource for the scientific community.

Data Presentation

Quantitative mRNA Expression of RBL1 in Human Tissues

The following table summarizes the median mRNA expression levels of the RBL1 gene across various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project.[\[1\]](#)[\[2\]](#)[\[3\]](#) Expression is quantified in Transcripts Per Million (TPM).

Tissue	Median TPM
Adipose - Subcutaneous	15.8
Adipose - Visceral (Omentum)	14.9
Adrenal Gland	18.2
Artery - Aorta	16.5
Artery - Coronary	15.1
Artery - Tibial	17.3
Brain - Amygdala	10.1
Brain - Anterior cingulate cortex (BA24)	10.5
Brain - Caudate (basal ganglia)	10.3
Brain - Cerebellar Hemisphere	6.5
Brain - Cerebellum	7.2
Brain - Cortex	11.2
Brain - Frontal Cortex (BA9)	11.8
Brain - Hippocampus	10.9
Brain - Hypothalamus	11.4
Brain - Nucleus accumbens (basal ganglia)	10.7
Brain - Putamen (basal ganglia)	10.4
Brain - Spinal cord (cervical c-1)	12.3
Brain - Substantia nigra	9.8
Breast - Mammary Tissue	14.7
Cells - EBV-transformed lymphocytes	25.4
Cells - Transformed fibroblasts	22.1
Cervix - Ectocervix	13.9

Cervix - Endocervix	15.2
Colon - Sigmoid	16.1
Colon - Transverse	15.7
Esophagus - Gastroesophageal Junction	16.3
Esophagus - Mucosa	15.9
Esophagus - Muscularis	14.8
Fallopian Tube	17.6
Heart - Atrial Appendage	12.9
Heart - Left Ventricle	13.5
Kidney - Cortex	14.2
Liver	11.9
Lung	15.3
Minor Salivary Gland	16.8
Muscle - Skeletal	13.1
Nerve - Tibial	14.5
Ovary	18.1
Pancreas	14.3
Pituitary	16.9
Prostate	17.2
Skin - Not Sun Exposed (Suprapubic)	17.8
Skin - Sun Exposed (Lower leg)	18.5
Small Intestine - Terminal Ileum	16.7
Spleen	19.3
Stomach	15.5

Testis	20.1
Thyroid	17.1
Uterus	16.4
Vagina	15.6
Whole Blood	12.1

Quantitative Protein Expression of **LBL1** in Human Tissues

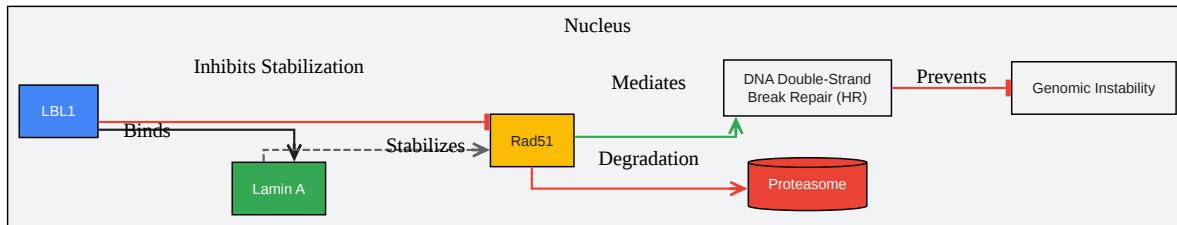
The following table summarizes the protein expression levels of **LBL1** in various human tissues based on immunohistochemistry (IHC) data from The Human Protein Atlas.[\[4\]](#)[\[5\]](#)[\[6\]](#) The expression levels are categorized as Not detected, Low, Medium, or High.

Tissue	Protein Expression Level
Adipose tissue	Low
Adrenal gland	Medium
Appendix	Medium
Bone marrow	Medium
Brain (Cerebral cortex)	Low
Breast	Low
Bronchus	Medium
Cervix, uterine	Medium
Colon	Medium
Duodenum	Medium
Endometrium	Medium
Esophagus	Medium
Fallopian tube	Medium
Gallbladder	Low
Heart muscle	Low
Kidney	Medium
Liver	Low
Lung	Medium
Lymph node	Medium
Oral mucosa	Medium
Ovary	Medium
Pancreas	Low
Parathyroid gland	Low

Placenta	Medium
Prostate	Medium
Rectum	Medium
Salivary gland	Medium
Seminal vesicle	Medium
Skeletal muscle	Low
Skin	Medium
Small intestine	Medium
Spleen	Medium
Stomach	Medium
Testis	Medium
Thyroid gland	Low
Tonsil	Medium
Urinary bladder	Medium

LBL1 Signaling Pathway

LBL1 has been identified as a direct binding partner of nuclear lamins, particularly Lamin A.^[7] ^[8] This interaction has significant downstream consequences, most notably affecting the DNA damage response pathway. Specifically, the binding of **LBL1** to Lamin A disrupts the interaction between Lamin A and Rad51, a key protein in homologous recombination-mediated DNA repair.^[7]^[8]^[9]^[10] This disruption leads to the proteasomal degradation of Rad51, thereby impairing the cell's ability to repair DNA double-strand breaks.^[7]^[8] The depletion of functional Rad51 can lead to genomic instability and may be a contributing factor to the anticancer activity of **LBL1**.^[11]^[12]



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LBL1 interaction with the Lamin A-Rad51 complex.

Experimental Protocols

Immunohistochemistry (IHC) for **LBL1** Detection in Paraffin-Embedded Human Tissues

This protocol is optimized for the detection of **LBL1** protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 x 10 minutes.
- Immerse slides in 100% Ethanol: 2 x 5 minutes.
- Immerse slides in 95% Ethanol: 1 x 3 minutes.
- Immerse slides in 70% Ethanol: 1 x 3 minutes.
- Rinse slides in distilled water: 5 minutes.[13][14][15]

2. Heat-Induced Epitope Retrieval (HIER):

- Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

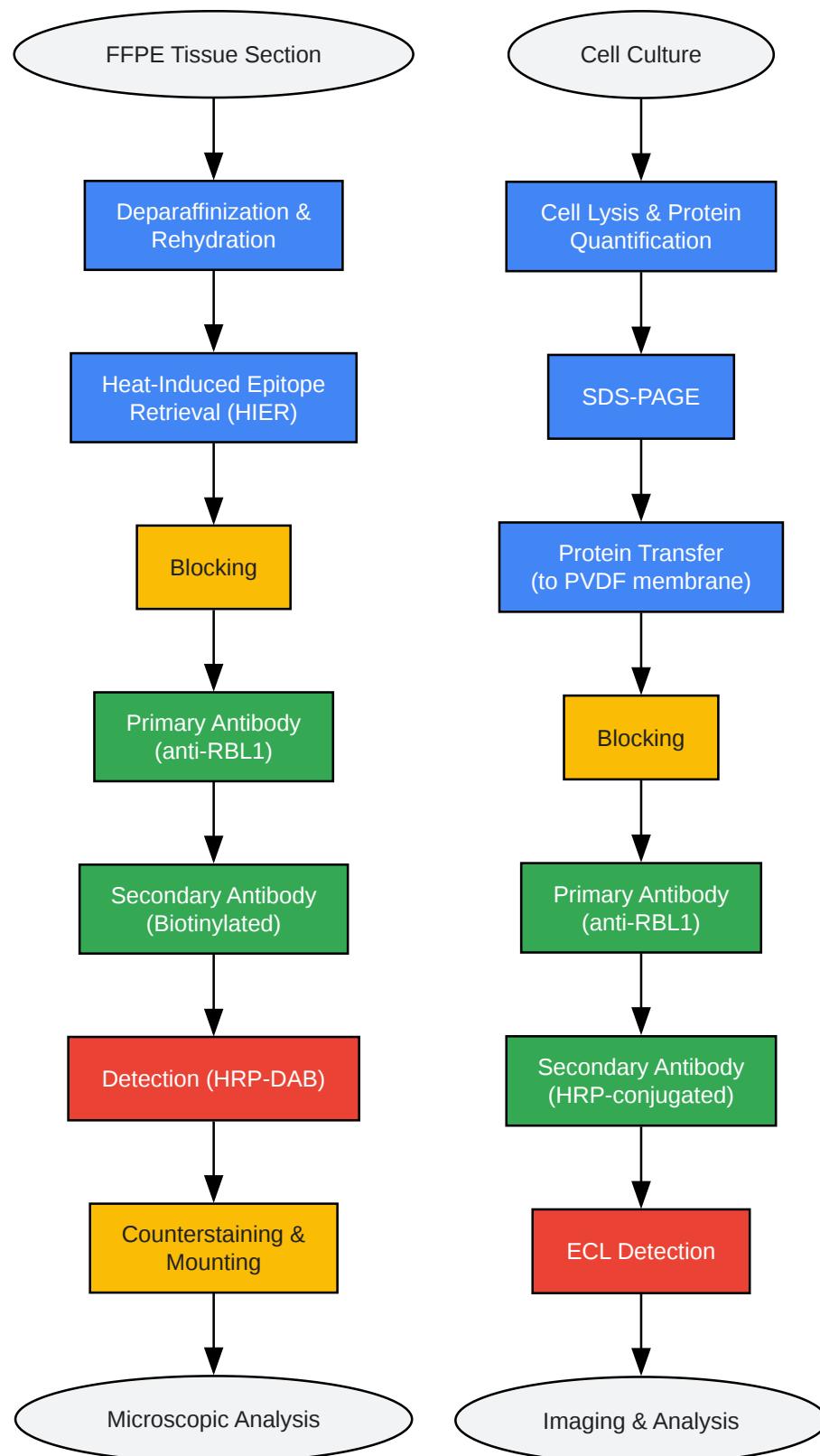
- Heat the solution to 95-100°C and maintain for 20 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.[13][16]

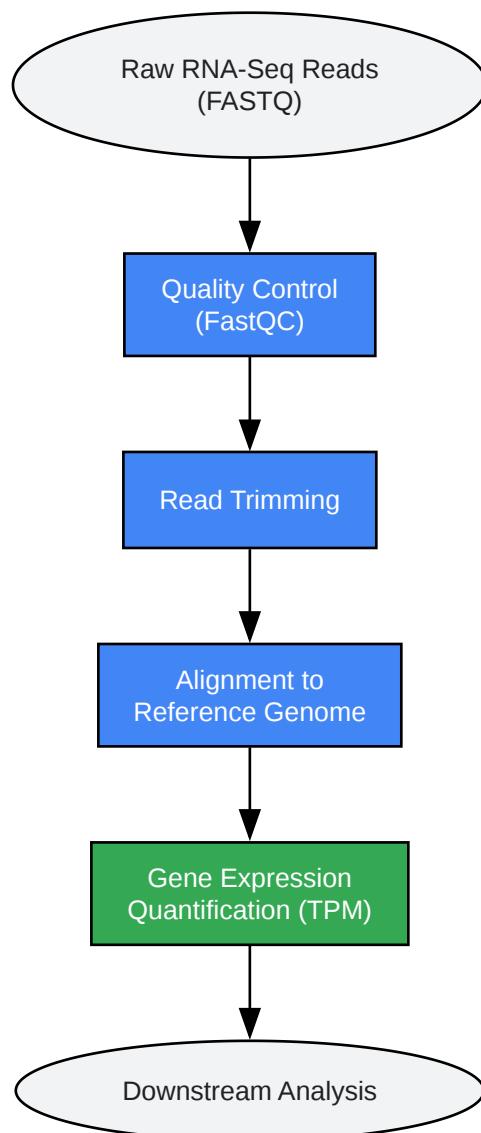
3. Staining:

- Wash slides in Tris-buffered saline with 0.05% Tween 20 (TBST): 3 x 5 minutes.
- Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
- Wash slides in TBST: 3 x 5 minutes.
- Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.
- Incubate with a primary anti-RBL1 antibody (e.g., a rabbit polyclonal) diluted in blocking buffer (e.g., 1:200 - 1:1000 dilution) overnight at 4°C in a humidified chamber.
- Wash slides in TBST: 3 x 5 minutes.
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash slides in TBST: 3 x 5 minutes.
- Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.
- Wash slides in TBST: 3 x 5 minutes.
- Develop the signal with a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.
- Rinse slides in distilled water.

4. Counterstaining and Mounting:

- Counterstain with Hematoxylin for 1-2 minutes.
- "Blue" the slides in running tap water.
- Dehydrate the slides through graded ethanol solutions and clear in xylene.
- Mount with a permanent mounting medium.





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